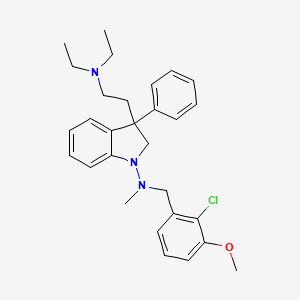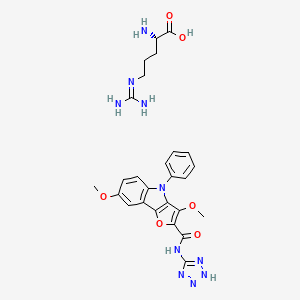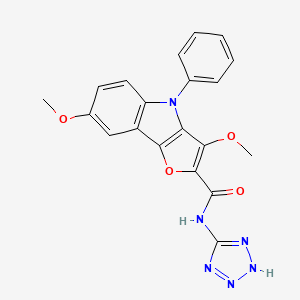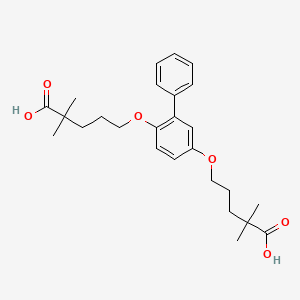
日落黄 FCF
描述
Sunset Yellow FCF (E110): is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries. It is known for its vibrant orange-red color and is often used to enhance the visual appeal of products. The chemical formula for Sunset Yellow FCF is C₁₆H₁₀N₂Na₂O₇S₂ .
科学研究应用
化学: 日落黄 FCF 用作分析化学中的模型化合物,用于开发分光光度法和色谱法。 它作为分析仪器的校准和验证标准 .
生物学: 在生物学研究中,this compound 用作蛋白质和核酸的染色剂。 它也用于研究染料与生物大分子相互作用 .
医学: this compound 用于制药产品的配方中,以改善其外观和患者依从性。 它也因其对细胞过程和免疫反应的潜在影响而受到研究 .
工业: 在食品工业中,this compound 添加到饮料、糖果和加工食品中,以增强其颜色。 它也用于化妆品和个人护理产品,以获得其鲜艳的色调 .
作用机制
日落黄 FCF 主要通过与蛋白质和其他大分子相互作用发挥作用。染料中的偶氮基团可以与氨基酸残基形成共价键,从而导致蛋白质结构和功能发生改变。 此外,磺酸基团增强了染料在水性环境中的溶解度和稳定性 .
生化分析
Biochemical Properties
Sunset Yellow FCF is a synthetic azo dye that interacts with various biomolecules. It has biophysical properties when interacting with proteins such as bovine serum albumin (BSA) and collagen . The nature of these interactions is primarily through non-covalent interactions, including hydrogen bonding and hydrophobic interactions .
Cellular Effects
Sunset Yellow FCF has been shown to have various effects on cells. For instance, it has been reported to increase the level of DNA damage and the percentage of apoptosis . It can also alter the functional responses of splenocytes at non-cytotoxic doses . Furthermore, exposure to a high dose of Sunset Yellow FCF led to disturbances in cell-to-cell interactions and testicular function .
Molecular Mechanism
It is known that it can cause changes in gene expression . It also has the ability to bind to proteins, which could potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sunset Yellow FCF can change over time. For example, thermal analysis indicates that the material possesses thermal stability up to 330 °C . Moreover, the refractive indexes of Sunset Yellow FCF are observed to decrease when the temperature of the solution increases .
Dosage Effects in Animal Models
The effects of Sunset Yellow FCF can vary with different dosages in animal models. For instance, it is considered safe for cats, dogs, ornamental fish, grain-eating ornamental birds, and small rodents at certain concentrations in complete feed . At higher concentrations, there can be negative changes in growth .
Metabolic Pathways
Sunset Yellow FCF is metabolized primarily through the reductive fission of the azo linkage . The metabolites are predominantly products resulting from this reductive fission, including sulphanilic acid, 1-amino-2-naphthol-6-sulfonic acid, and N-acetylated forms .
Transport and Distribution
Given its solubility in water , it is likely to be distributed throughout the body via the circulatory system.
准备方法
合成路线和反应条件: 日落黄 FCF 是通过一系列化学反应,由芳香烃合成而来。该过程通常涉及将磺胺酸进行重氮化,然后与 2-萘酚-6,8-二磺酸偶联。 反应条件包括保持低温且酸性环境,以确保重氮盐的稳定性 .
工业生产方法: 在工业环境中,this compound 的生产涉及大规模的间歇式工艺。将原料混合在反应器中,并仔细控制反应以达到高产率。 最终产品通过过滤、结晶和干燥来提纯,以获得所需的粉末形式 .
化学反应分析
反应类型: 日落黄 FCF 会发生各种化学反应,包括氧化、还原和取代。 这些反应受偶氮 (-N=N-) 和磺酸 (-SO₃H) 基团等官能团的存在的影响 .
常见的试剂和条件:
氧化: this compound 可在酸性条件下,使用高锰酸钾 (KMnO₄) 等强氧化剂进行氧化。
还原: 偶氮基团可在碱性介质中,使用连二亚硫酸钠 (Na₂S₂O₄) 等还原剂还原为胺。
形成的主要产物:
氧化: this compound 的氧化导致形成磺化芳香族化合物。
还原: 偶氮基团的还原导致形成芳香胺。
相似化合物的比较
类似化合物:
柠檬黄 (E102): 另一种具有黄色的人工合成偶氮染料,用于与日落黄 FCF 相似的应用。
胭脂红 4R (E124): 一种红色偶氮染料,用于食品和化妆品。
诱惑红 AC (E129): 一种红色偶氮染料,通常用于饮料和糖果.
This compound 的独特性: this compound 由于其特定的化学结构而独一无二,赋予其独特的橙红色。它在各种环境中的稳定性和溶解度使其成为多种应用的多功能染料。 此外,它与生物大分子相互作用,提供了关于偶氮染料对细胞过程影响的有价值的见解 .
属性
CAS 编号 |
2783-94-0 |
|---|---|
分子式 |
C16H12N2NaO7S2 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O7S2.Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25); |
InChI 键 |
RBEIQMWREYWYTK-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C2C(/N=N/C3=CC=C(S(=O)([O-])=O)C=C3)=C(O)C=CC2=C1)([O-])=O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |
外观 |
Solid powder |
颜色/形态 |
Orange-red crystals Orange powde |
熔点 |
Decomposes without melting at 734 °F (NTP, 1992) Decomposes without melting when heated to 390 °C |
Key on ui other cas no. |
2783-94-0 1325-37-7 15790-07-5 |
物理描述 |
Reddish-yellow to reddish-brown powder or solid. (NTP, 1992) Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992) NKRA; Liquid Orange-red powder or granules Red-orange crystals or red powder; [CAMEO] Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
10 to 50 mg/mL at 73 °F (NTP, 1992) 50 to 100 mg/mL at 75 °F (NTP, 1992) Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6-hydroxy-5-((p- sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt C.I. 15-985 C.I. food yellow 3 E 110 F D and C Yellow #6 FD and C Yellow No. 6 gelborange S L-orange 2 orange no.2 sunset yellow Sunset yellow FCF |
蒸汽压力 |
1.43X10-22 mm Hg at 25 °C (estimated) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sunset Yellow FCF?
A1: The molecular formula of Sunset Yellow FCF is C16H10N2Na2O7S2, and its molecular weight is 452.37 g/mol.
Q2: What are the spectroscopic characteristics of Sunset Yellow FCF?
A2: Sunset Yellow FCF exhibits maximum absorbance at a wavelength (λmax) of 482 nm, making it suitable for detection and quantification using UV-Vis spectrophotometry. []
Q3: What is the solubility of Sunset Yellow FCF?
A3: Sunset Yellow FCF demonstrates high solubility in water, with a reported solubility of 19 g/100 mL. []
Q4: What analytical techniques are employed to determine Sunset Yellow FCF in food samples?
A4: Various methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Sunset Yellow FCF in complex matrices like food and beverages. [, , , ]
- Spectrophotometry: This method exploits the dye's absorbance at specific wavelengths, enabling direct measurement in simpler samples or after extraction and purification steps. [, , ]
- Voltammetry: Electrochemical methods, such as differential pulse voltammetry, offer sensitive detection of Sunset Yellow FCF based on its redox properties. [, ]
Q5: How are impurities in Sunset Yellow FCF identified and quantified?
A5: Techniques like HPLC and LC/MS are employed to identify and quantify raw materials, intermediates, and subsidiary colors present in Sunset Yellow FCF samples. These methods are crucial for quality control and safety assessment. [, , ]
Q6: What is the Acceptable Daily Intake (ADI) for Sunset Yellow FCF?
A6: The current ADI for Sunset Yellow FCF, as established by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 4 mg/kg bw/day. []
Q7: Are there any concerns regarding the safety of Sunset Yellow FCF?
A7: While generally considered safe within the ADI, studies have reported potential adverse effects at high doses, including:
- Neurobehavioral effects: Research in mice has shown potential effects on swimming behavior and motor development. []
- Immunomodulatory effects: In vitro studies on splenocytes suggest Sunset Yellow FCF might influence immune responses. []
- Cellular toxicity: Studies using Chara vulgaris have indicated potential cytotoxic and mito-depressive effects at high concentrations. []
- Organ weight changes: Studies in rats have shown that long-term exposure to high doses of Sunset Yellow FCF might lead to changes in liver weight. []
Q8: Are there any specific concerns for certain populations?
A8: While exposure is generally below the ADI, some studies suggest that children, particularly boys, might have higher intakes of Sunset Yellow FCF due to consumption of certain food and beverages like soft drinks and desserts. []
Q9: What are the implications of Sunset Yellow FCF degrading into other compounds?
A9: Some studies have investigated the formation of degradation products like sulphanilic acid and naphthionic acid when Sunset Yellow FCF is heated in the presence of sugars. These byproducts could have their own toxicological profiles, warranting further investigation. []
Q10: How is Sunset Yellow FCF removed from wastewater?
A10: Several methods have been explored for the removal of Sunset Yellow FCF from aqueous solutions, including:
- Adsorption: Various materials, such as activated carbon, mixed fruit peel waste, and polyethyleneimine-modified multi-wall carbon nanotubes (PEI-MWCNTs), have shown potential for adsorbing the dye from wastewater. [, , ]
- Photocatalytic degradation: Studies have investigated the use of photocatalysts, like tungsten oxide nanoparticles and transition metal complexes, in combination with UV or visible light irradiation to degrade Sunset Yellow FCF. [, ]
- **Plasma-catalytic degradation: ** Research has explored the use of gliding arc discharge plasma, with or without catalysts like tungsten oxide, for the effective removal of the dye. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




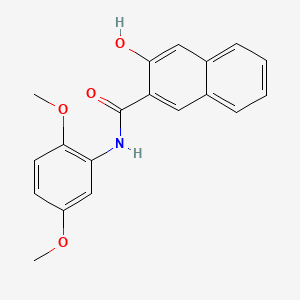
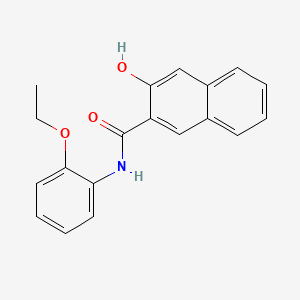
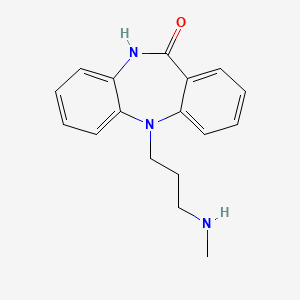
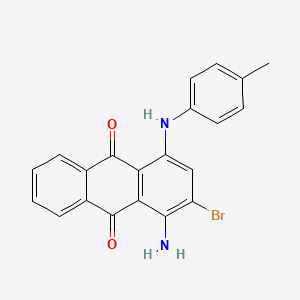
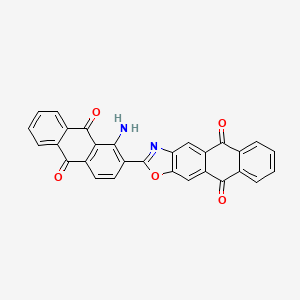
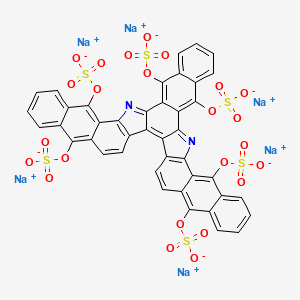
![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)
